3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
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Overview
Description
3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a complex organic compound that features a tert-butyl group, an ethoxyphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-ethoxyphenylhydrazine with sodium azide and a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with tert-butyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(tert-butyl)-3-(4-phenyl-1H-tetrazol-5-yl)urea: Similar structure but lacks the ethoxy group.
1-(tert-butyl)-3-(1H-tetrazol-5-yl)methylurea: Similar structure but lacks the ethoxyphenyl group.
1-(tert-butyl)-3-(4-ethoxyphenyl)urea: Similar structure but lacks the tetrazole ring.
Uniqueness
3-tert-butyl-1-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is unique due to the presence of both the ethoxyphenyl group and the tetrazole ring, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research.
Properties
IUPAC Name |
1-tert-butyl-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-5-23-12-8-6-11(7-9-12)21-13(18-19-20-21)10-16-14(22)17-15(2,3)4/h6-9H,5,10H2,1-4H3,(H2,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLIGKANNYJNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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